Uridine, 5,6-dihydro-6-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5,6-dihydro-6-oxo- is a modified nucleoside derived from uridine. It is characterized by the reduction of the 5,6-double bond of uridine, resulting in a unique structure with a C5-C6 single bond. This compound is commonly found in transfer RNA (tRNA) from bacteria, eukaryotes, and some archaea, where it plays a role in enhancing the conformational flexibility of tRNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine, 5,6-dihydro-6-oxo- is synthesized post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts. This reaction is catalyzed by dihydrouridine synthases (DUS), a conserved family of enzymes . The reduction process typically involves the use of NADPH as a cofactor .
Industrial Production Methods
While specific industrial production methods for uridine, 5,6-dihydro-6-oxo- are not well-documented, the enzymatic reduction process using DUS can be scaled up for industrial applications. The use of recombinant DNA technology to produce large quantities of DUS enzymes could facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Uridine, 5,6-dihydro-6-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Further reduction can lead to the formation of other modified nucleosides.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the nucleoside structure .
Major Products Formed
Major products formed from these reactions include various uridine derivatives, such as 5-methyldihydrouridine and other modified nucleosides .
Scientific Research Applications
Uridine, 5,6-dihydro-6-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other modified nucleosides.
Medicine: Uridine derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of uridine, 5,6-dihydro-6-oxo- involves its incorporation into tRNA, where it enhances the conformational flexibility of the tRNA molecule. This flexibility is crucial for the proper functioning of tRNA during protein synthesis . The compound interacts with various molecular targets, including ribosomal RNA and other components of the translation machinery .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrouridine: Another modified nucleoside with a similar structure but lacking the oxo group.
5-Methyldihydrouridine: A derivative of 5,6-dihydrouridine with a methyl group at the 5-position.
Uniqueness
Uridine, 5,6-dihydro-6-oxo- is unique due to its specific reduction of the 5,6-double bond and the presence of the oxo group, which distinguishes it from other similar compounds. This unique structure contributes to its specific biochemical roles and applications .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,6-8,12,15-16H,1-2H2,(H,10,13,17)/t3-,6-,7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMJGCPXNATJL-YXZULKJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333586 |
Source
|
Record name | Uridine, 5,6-dihydro-6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19556-63-9 |
Source
|
Record name | Uridine, 5,6-dihydro-6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.